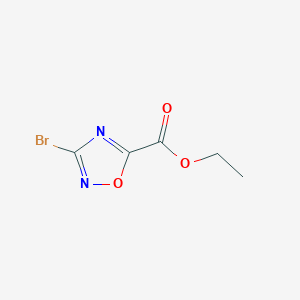
3-(1-Ethylpropyl)phenol
Vue d'ensemble
Description
3-(1-Ethylpropyl)phenol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is a substituted phenol, where the phenolic hydroxyl group is attached to a benzene ring that is further substituted with a 1-ethylpropyl group at the third position. This compound is primarily used in research settings and has various applications in the field of chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(1-Ethylpropyl)phenol involves the reaction of 3-methylphenol with n-butyllithium and lithium potassium (OCH2CH2NMe2)2 in various solvents at 20°C. This is followed by the addition of ethene in various solvents at 80°C under a pressure of 7600 - 11400 Torr for 48 hours . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production methods for substituted phenols, including this compound, often involve nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are designed to be scalable and efficient, often utilizing green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethylpropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide, oxone, and molecular oxygen.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, molecular oxygen.
Reduction: Sodium borohydride.
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, alkyl halides, and aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, and alkylated phenols.
Applications De Recherche Scientifique
3-(1-Ethylpropyl)phenol is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1-Ethylpropyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, phenolic compounds can modulate enzyme activity and signal transduction pathways, contributing to their biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
m-Cresol: A methyl-substituted phenol with a hydroxyl group at the meta position.
p-Cresol: A methyl-substituted phenol with a hydroxyl group at the para position.
2-Ethylphenol: A phenol with an ethyl group at the ortho position.
Uniqueness
3-(1-Ethylpropyl)phenol is unique due to the presence of the 1-ethylpropyl group at the third position of the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other phenolic compounds. The specific substitution can affect its solubility, boiling point, and interaction with other molecules, providing unique advantages in certain applications .
Propriétés
IUPAC Name |
3-pentan-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAMQQHKATWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)









